molecular formula C11H13NO2 B2517298 Methyl 3-amino-5-cyclopropylbenzoate CAS No. 1661875-65-5

Methyl 3-amino-5-cyclopropylbenzoate

Cat. No.: B2517298
CAS No.: 1661875-65-5
M. Wt: 191.23
InChI Key: DBJZXPKEWPSHFC-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-cyclopropylbenzoate is a methyl ester derivative of benzoic acid featuring an amino group at the 3-position and a cyclopropyl substituent at the 5-position of the aromatic ring. This compound has been historically categorized as a building block in organic synthesis, particularly for constructing complex heterocycles or pharmacologically active molecules. The amino and cyclopropyl groups confer unique steric and electronic properties, which may influence its reactivity, solubility, and stability compared to simpler benzoate esters.

Properties

IUPAC Name

methyl 3-amino-5-cyclopropylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJZXPKEWPSHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-5-cyclopropylbenzoate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-cyclopropylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzoates.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include amines or alcohols.

Scientific Research Applications

Methyl 3-amino-5-cyclopropylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-cyclopropylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group can affect the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 3-amino-5-cyclopropylbenzoate belongs to a broader class of substituted methyl benzoates. Key structural analogues include:

  • Methyl 5-cyclopropylbenzoate: Missing the amino group, which diminishes hydrogen-bonding capacity and basicity.
  • Methyl 2-benzoylamino-3-oxobutanoate: A structurally distinct methyl ester with a benzoylamino substituent and ketone functionality, emphasizing divergent reactivity (e.g., participation in enolate chemistry) .

Physicochemical Properties

While direct data for this compound is sparse, general trends for methyl esters (Table 3, IC-AMCE 2023) indicate:

Property Typical Methyl Esters This compound (Inferred)
Boiling Point 150–300°C Likely elevated due to cyclopropyl rigidity
Solubility in Water Low Moderate (enhanced by amino group polarity)
Stability High Reduced due to cyclopropyl ring strain

The amino group increases polarity and aqueous solubility compared to non-amino-substituted methyl esters (e.g., sandaracopimaric acid methyl ester, a diterpene derivative with minimal water solubility) .

Research Findings and Limitations

Existing literature focuses on structural analogues rather than direct studies of this compound. Key inferences include:

  • Reactivity: The amino group enhances nucleophilicity, enabling reactions with electrophiles (e.g., acyl chlorides), while the cyclopropyl group may limit steric accessibility .
  • Stability : Cyclopropane’s ring strain could predispose the compound to decomposition under harsh conditions, necessitating careful storage and handling .

Biological Activity

Methyl 3-amino-5-cyclopropylbenzoate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further development in medicinal chemistry. This article summarizes the existing literature on the biological activity of this compound, including relevant case studies and research findings.

This compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₃N₁O₂
  • Molecular Weight : 191.23 g/mol
  • CAS Number : [not provided in search results]

Antiparasitic Activity

Research indicates that compounds structurally similar to this compound exhibit antiparasitic properties. A study focused on benzamidobenzoic acid derivatives reported promising results against Trypanosoma brucei, a parasite responsible for sleeping sickness. The study highlighted the importance of structural modifications in enhancing bioactivity and reducing toxicity, suggesting that similar modifications could be applied to this compound to improve its efficacy against parasitic infections .

Anticancer Activity

Another area of interest is the compound's potential anticancer properties. Preliminary studies involving analogs have shown that modifications in the benzoate structure can lead to significant growth inhibition in cancer cell lines. For instance, derivatives with enhanced lipophilicity demonstrated increased permeability and better interaction with target enzymes, such as hexokinase, which is pivotal in cancer metabolism .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key metabolic pathways in parasites and cancer cells. For example, hexokinase inhibition has been linked to reduced ATP production in parasites, leading to cell death . Further exploration of this mechanism through enzyme assays and cellular studies is necessary to elucidate the precise pathways involved.

Study on Structural Modifications

A study investigated various structural analogs of this compound to assess their biological activity. The results indicated that specific modifications could enhance potency against T. brucei and reduce cytotoxicity towards human cells. For instance, introducing different substituents on the aromatic ring improved selectivity and efficacy at lower concentrations .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been used to evaluate its safety profile and effectiveness against parasitic infections. These studies typically measure survival rates, parasite load reduction, and any adverse effects observed during treatment .

Data Summary

Activity Effectiveness Notes
AntiparasiticModerateEffective against T. brucei with structural modifications
AnticancerPromisingGrowth inhibition in various cancer cell lines
MechanismEnzyme inhibitionPotential hexokinase inhibitor; needs further study

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